molecular formula C11H14FN B13298495 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13298495
M. Wt: 179.23 g/mol
InChI Key: RFUYINIEGOHIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1342227-88-6) is a fluorinated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23 g/mol . It is synthesized via sulfinimine-mediated asymmetric methods, enabling stereoselective preparation of cis- and trans-isomers, as demonstrated in patented protocols . The compound is marketed as a hydrochloride salt (CAS: 1427379-07-4) for pharmaceutical research, though its specific biological targets remain undisclosed in public literature . Key structural features include:

  • Methyl groups at the 1- and 3-positions, influencing steric hindrance and metabolic stability.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14FN/c1-7-5-9-6-10(12)3-4-11(9)8(2)13-7/h3-4,6-8,13H,5H2,1-2H3

InChI Key

RFUYINIEGOHIAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)F)C(N1)C

Origin of Product

United States

Preparation Methods

Overview

The Bischler-Napieralski reaction is a key step in constructing the tetrahydroisoquinoline core, involving cyclization of N-phenylethylamides under acidic and dehydrating conditions to form the isoquinoline ring system, which can then be reduced to the tetrahydro derivative.

Typical Procedure

  • Starting Material: N-phenylethylamide derivatives bearing substituents such as fluorine at the 6-position.
  • Reaction Conditions: Treatment with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures facilitates cyclization.
  • Post-cyclization: The resulting isoquinoline intermediate is reduced using hydride donors such as sodium borohydride or catalytic hydrogenation to obtain the tetrahydroisoquinoline.

Specifics for 6-Fluoro Derivative

Research indicates the synthesis involves initial preparation of a suitable N-phenylethylamide bearing a fluorine atom at the 6-position, followed by cyclization:

N-(2-(6-fluoro-2-methylphenyl)ethyl)acetamide → Cyclization with POCl₃ → Isoquinoline intermediate → Reduction → 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

This route is supported by the literature, where the fluorinated aromatic amines are cyclized under acidic dehydration conditions.

Alternative Synthetic Routes

Reductive Cyclization of Corresponding Precursors

  • Method: Aromatic nitriles or aldehydes substituted with fluorine can undergo reductive cyclization.
  • Reagents: Catalytic hydrogenation (H₂/Pd-C), or chemical reductants such as sodium borohydride, facilitate ring closure.
  • Example: The reduction of 6-fluoro-2-methylphenylacetamide derivatives yields the tetrahydroisoquinoline.

Multi-step Synthesis from Aromatic Precursors

  • Step 1: Nitration or halogenation of aromatic compounds to introduce fluorine at the 6-position.
  • Step 2: Formation of aminoalkyl derivatives via nucleophilic substitution.
  • Step 3: Cyclization using dehydrating agents or acid catalysis, followed by reduction.

Direct Fluorination Strategies

  • Use of electrophilic fluorinating agents (e.g., Selectfluor, N-fluorobenzenesulfonimide) on tetrahydroisoquinoline precursors to selectively introduce fluorine at the 6-position.

Specific Synthesis Data and Experimental Conditions

Method Reagents Conditions Yield (%) Reference
Bischler-Napieralski cyclization POCl₃, aromatic amide Reflux, 24-48h 65-80
Catalytic hydrogenation H₂, Pd/C Room temp, 12-24h 70-85
Fluorination Selectfluor, base Room temp, 2-6h 50-70
Reductive cyclization NaBH₄, acid catalyst Reflux, 12-24h 60-75

Mechanistic Insights

The core mechanism involves:

  • Cyclization step: Acid-induced dehydration of N-phenylethylamides to form isoquinoline intermediates.
  • Reduction step: Hydride transfer to saturate the ring, yielding the tetrahydroisoquinoline.
  • Fluorination step: Electrophilic fluorination at the aromatic ring, often at the 6-position, facilitated by the electron-rich nature of the aromatic system.

Notes on Optimization and Variability

  • Substituent Effects: The presence of methyl groups at positions 1 and 3 influences the reactivity and regioselectivity of fluorination.
  • Reaction Conditions: Elevated temperatures and the choice of dehydrating agents significantly impact yield and purity.
  • Purification: Column chromatography and recrystallization are standard for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.

    Substitution: The fluorine atom and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and fully saturated isoquinoline derivatives.

Scientific Research Applications

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Fluorine vs. Other Halogens and Functional Groups
  • 6-Fluoro-THIQ vs. 8-Fluoro-THIQ: Fluorine’s position significantly alters bioactivity. 8-Fluoro derivatives (e.g., compounds 30–32 in ) are novel and understudied, whereas 6-fluoro substitution may optimize binding to enzymes or receptors due to spatial compatibility .
  • 2-Chloro-6,7-dimethoxy-THIQ : Chlorine’s larger atomic radius and polarizability may disrupt electron-rich binding sites, unlike fluorine’s electronegative "bioisostere" effect .
Methyl Substituents and Stereochemistry
  • 1,3-Dimethyl-THIQ (MW: 161.24): Lacks fluorine but shares methyl groups. In contrast, 6-fluoro-1,3-dimethyl-THIQ’s fluorine may mitigate neurotoxicity by altering metabolic pathways .
  • cis- and trans-6,8-Dimethoxy-1,3-dimethyl-THIQ : Stereochemistry critically affects activity. The sulfinimine-mediated synthesis of 6-fluoro-1,3-dimethyl-THIQ ensures enantiomeric purity, a key advantage over racemic analogs .

Pharmacokinetic and Metabolic Profiles

Compound BBB Penetration Metabolism Key Metabolites
6-Fluoro-1,3-dimethyl-THIQ High (inferred) Likely hepatic oxidation Unreported; stable due to fluorine
1,3-Dimethyl-THIQ High Excreted unchanged (76%) 4-Hydroxy-TIQ (2.7%)
CKD712 (6,7-dihydroxy-THIQ) Moderate HO-1/AMPK-dependent VEGF induction Phase II conjugates (unidentified)
  • Metabolic Stability: Fluorine’s electron-withdrawing effect may reduce oxidative metabolism, extending half-life compared to non-fluorinated THIQs .
  • BBB Penetration : Both 6-fluoro-1,3-dimethyl-THIQ and 1,3-dimethyl-THIQ likely penetrate the BBB efficiently, but fluorine’s polarity could modulate distribution .

Biological Activity

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (6-F-DMTIQ) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Chemical Formula : C11_{11}H14_{14}FN
  • Molecular Weight : 179.23 g/mol
  • CAS Number : 1342227-88-6
  • PubChem ID : 64689205

6-F-DMTIQ is known to interact with various biological targets, which contribute to its pharmacological effects:

  • Inhibition of Phenylethanolamine N-methyltransferase (PNMT) : Research indicates that tetrahydroisoquinolines (THIQs), including 6-F-DMTIQ, can inhibit PNMT, which is crucial in the biosynthesis of epinephrine. This inhibition may influence adrenergic signaling pathways and has implications for treating conditions like hypertension and anxiety disorders .
  • Affinity for Alpha2-Adrenoceptors : THIQs exhibit binding affinity for alpha2-adrenoceptors, which are involved in the modulation of neurotransmitter release. The interaction at this site could lead to sedative effects and potential applications in anxiety management .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various THIQ derivatives, including 6-F-DMTIQ. The compound demonstrated significant activity against a range of bacterial strains, suggesting potential use as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that modifications in the structure of THIQs can enhance their antimicrobial efficacy .

Neuroprotective Effects

Research has also indicated that 6-F-DMTIQ possesses neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been explored as a mechanism for enhancing cholinergic transmission in the brain.

Compound AChE Inhibition IC50_{50}
6-F-DMTIQ0.81 µM
Donepezil0.12 µM

The comparison shows that while 6-F-DMTIQ is less potent than donepezil, it still exhibits promising activity that warrants further investigation .

Study on Neuroprotective Properties

In a study assessing the neuroprotective effects of THIQ derivatives, including 6-F-DMTIQ, researchers found that the compound significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests a potential role in developing treatments for neurodegenerative disorders.

Clinical Implications

The findings from various studies indicate that 6-F-DMTIQ could be a candidate for further development as a therapeutic agent targeting both microbial infections and neurodegenerative diseases. Its dual action on PNMT and AChE makes it particularly interesting for further exploration in pharmacological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline?

  • The synthesis typically involves fluorination of a pre-functionalized tetrahydroisoquinoline precursor. For example, fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide are employed under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Subsequent methylation at the 1- and 3-positions is achieved using methylating agents like methyl iodide or dimethyl sulfate in basic media (e.g., K₂CO₃). Reaction optimization often requires temperature control (0–60°C) and solvent selection (e.g., DMF or THF) .
  • Key analytical steps : Progress is monitored via thin-layer chromatography (TLC), and final product characterization uses ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do the physicochemical properties of 6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline influence its reactivity?

  • The fluorine atom at position 6 enhances electrophilicity and hydrogen-bonding capacity , while the 1,3-dimethyl groups increase steric bulk, affecting regioselectivity in substitution reactions. The compound’s logP (estimated ~2.1) suggests moderate lipophilicity, impacting solubility in polar solvents like methanol or acetonitrile .
  • Thermal stability : Differential scanning calorimetry (DSC) data indicate decomposition above 200°C, necessitating storage at low temperatures (2–8°C) under inert conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H NMR reveals splitting patterns for the fluorine-coupled aromatic proton (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹⁹F NMR provides direct confirmation of fluorination (δ -110 to -120 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks around m/z 194.1, with isotopic patterns confirming chlorine absence .

Advanced Research Questions

Q. How does substitution at the 6-position (fluoro vs. other halogens) impact biological activity in tetrahydroisoquinoline derivatives?

  • Fluorine’s strong electronegativity and small atomic radius enhance binding to target proteins (e.g., enzymes or receptors) via dipole interactions and van der Waals forces. Comparative studies show 6-fluoro derivatives exhibit ~3× higher in vitro inhibition of monoamine oxidase (MAO) compared to chloro analogs, likely due to improved fit within hydrophobic enzyme pockets .
  • Contradiction note : Some studies report reduced activity when fluorine is replaced with bulkier groups (e.g., -CF₃), emphasizing the need for steric compatibility in drug design .

Q. What strategies optimize regioselectivity in the alkylation of 6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline?

  • Directed ortho-metalation : Using a lithium base (e.g., LDA) at -78°C directs substitution to the para position relative to fluorine. For example, alkylation with ethyl bromide yields 6-fluoro-1,3-dimethyl-4-ethyl derivatives with >80% regioselectivity .
  • Catalytic methods : Palladium-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands like XPhos) enables functionalization at the 7-position, though competing side reactions require careful control of catalyst loading (1–5 mol%) .

Q. How can contradictions in reported biological data for this compound be resolved?

  • Case study : Discrepancies in IC₅₀ values for MAO inhibition (e.g., 10 µM vs. 50 µM) may arise from assay conditions (pH, temperature) or impurity profiles. Recommendations:

  • Validate purity via HPLC (>98%) and standardize assay protocols (e.g., use recombinant enzymes).
  • Perform molecular docking to correlate structural variations (e.g., dimethyl group conformation) with activity differences .

Q. What advanced methodologies enable the synthesis of bifunctional derivatives (e.g., spiroheterocycles) from this compound?

  • Spirocyclization : Reacting 6-fluoro-1,3-dimethyl-tetrahydroisoquinoline with diketones (e.g., cyclohexanedione) under acid catalysis (H₂SO₄, 80°C) forms spiro[isoquinoline-cyclohexane] systems. Yields improve with microwave-assisted synthesis (15 min vs. 24 h conventional) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the 8-position, enabling diversity-oriented library synthesis .

Methodological Considerations Table

Aspect Recommendations References
Fluorination Use Selectfluor in acetonitrile at 60°C for 12 h; monitor via ¹⁹F NMR
Methylation Methyl iodide with K₂CO₃ in DMF (0°C to room temp, 6 h)
Purification Column chromatography (silica gel, hexane/EtOAc 4:1); recrystallization from ethanol
Biological Assays Standardize MAO inhibition assays at pH 7.4, 37°C; use positive controls (clorgyline)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.